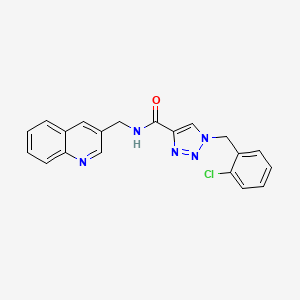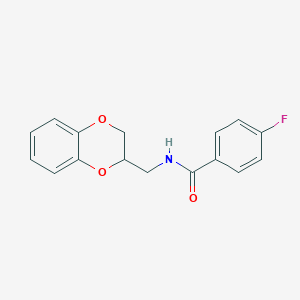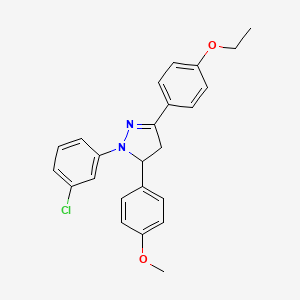
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as DMXBA, is a compound that has been extensively studied for its potential use in scientific research. DMXBA is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS).
Mecanismo De Acción
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide acts as a selective agonist of the α7 nAChR, binding to the receptor and causing it to open and allow the influx of positively charged ions, such as calcium and sodium. This influx of ions leads to the activation of downstream signaling pathways, including the activation of protein kinase C and the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been shown to have a variety of biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and promoting neuroprotection. The compound has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is its high selectivity for the α7 nAChR, which allows for the specific targeting of this receptor in scientific research. However, one limitation of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is its relatively short half-life, which can make it difficult to study the long-term effects of the compound.
Direcciones Futuras
There are several future directions for the study of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, including the development of more potent and selective compounds that target the α7 nAChR, the investigation of the compound's effects on other physiological processes, and the exploration of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to better understand the mechanisms underlying the compound's effects and to optimize its pharmacokinetic properties for use in scientific research.
Métodos De Síntesis
The synthesis of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide involves several steps, including the protection of the amine group, the formation of the amide bond, and the deprotection of the amine group. The first step involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2,5-dimethoxybenzaldehyde to form the imine intermediate, which is then reduced with sodium borohydride to give the amine. The resulting amine is then reacted with methylsulfonyl chloride to form the sulfonamide intermediate, which is then coupled with N-phenethylglycine to form N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the α7 nAChR, which is involved in a variety of physiological processes, including learning and memory, attention, and sensory processing. N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-16-9-10-18(26-2)17(13-16)21(27(3,23)24)14-19(22)20-12-11-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJDZLUEIICPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5107957.png)
![1-(4-methoxyphenyl)-3-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5107962.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5107972.png)
![7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5107976.png)
![4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5107981.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5107983.png)


![methyl 4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}carbonyl)benzoate](/img/structure/B5108007.png)
![2-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5108014.png)


